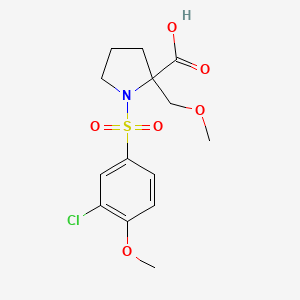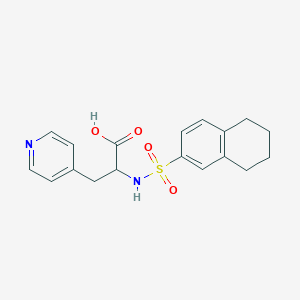![molecular formula C19H26N4O B6974021 1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one](/img/structure/B6974021.png)
1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[63302,6]undecane-5,4'-piperidine]-3-one is a complex organic compound featuring a spirocyclic structure with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the piperidine and pyridine rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be used to convert certain functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols, and conditions such as refluxing in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied for potential bioactivity.
Medicine: It may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Its unique structure may find use in materials science or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-ylmethyl)piperazine
Spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one without the pyridine moiety
Uniqueness: 1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties compared to similar compounds without this moiety.
Eigenschaften
IUPAC Name |
1'-(pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-18-17-16-6-3-4-14(16)12-23(17)19(21-18)7-10-22(11-8-19)13-15-5-1-2-9-20-15/h1-2,5,9,14,16-17H,3-4,6-8,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZTNFACLATRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(C2C1)C(=O)NC34CCN(CC4)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol](/img/structure/B6973943.png)
![N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6973953.png)
![3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol](/img/structure/B6973958.png)

![3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6973967.png)
![3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile](/img/structure/B6973971.png)
![N-[3-[[2-(3-hydroxypropyl)cyclohexyl]amino]propyl]thiophene-2-carboxamide](/img/structure/B6973979.png)
![2,2-dimethyl-N-[4-[2,2,2-trifluoro-1-(3-hydroxypropylamino)ethyl]pyridin-3-yl]propanamide](/img/structure/B6973983.png)
![N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6974007.png)
![3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile](/img/structure/B6974040.png)

![propan-2-yl (2S)-2-[(4-acetylphenyl)carbamoylamino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B6974043.png)

![2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6974055.png)
